Bis(2-dimethylaminoethyl) ether

Description

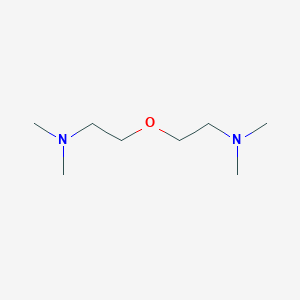

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O/c1-9(2)5-7-11-8-6-10(3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEXIOINCJRBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O | |

| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027512 | |

| Record name | Bis[2-(dimethylamino)ethyl]ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-(dimethylamino)ethyl)ether appears as a clear or yellow liquid. Bp: 188 °C. Toxic by inhalation, by skin absorption, ingestion, and eye contact., Liquid, A clear or yellow liquid; [CAMEO], A clear or yellow liquid., Liquid. | |

| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanamine, 2,2'-oxybis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-(dimethylamino)ethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/348 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | bis(2-(Dimethylamino)ethyl)ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0221.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

372 °F at 760 mmHg (NIOSH, 2023), 80 °C at 15 mm Hg, 372 °F | |

| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis (2-dimethylaminoethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/348 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | bis(2-(Dimethylamino)ethyl)ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0221.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

79.4 °C (Open cup) | |

| Record name | Bis (2-dimethylaminoethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

3033-62-3 | |

| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(dimethylaminoethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3033-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis (2-dimethylaminoethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niax catalyst al | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2'-oxybis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis[2-(dimethylamino)ethyl]ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL66Q36V7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis (2-dimethylaminoethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/348 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylamine, 2,2'-oxybis(N,N-dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KR905920.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

"Bis(2-dimethylaminoethyl) ether" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-dimethylaminoethyl) ether, also known as BDMAEE, is a tertiary amine that serves as a potent catalyst, particularly in the production of polyurethane foams. Its unique structure, featuring two dimethylamino groups and a central ether linkage, imparts a specific catalytic activity that has made it a compound of significant industrial interest. This technical guide provides a comprehensive overview of the chemical and physical properties of Bis(2-dimethylaminoethyl) ether, its molecular structure, synthesis methodologies, and its applications, with a focus on its catalytic role in polymerization and its function as a ligand in coordination chemistry.

Chemical Structure and Properties

Bis(2-dimethylaminoethyl) ether is a clear to yellowish liquid with a characteristic amine-like odor.[1] Its structure consists of two dimethylaminoethyl groups linked by an ether oxygen atom. This configuration allows it to act as a bidentate ligand, coordinating through its two nitrogen atoms.[1]

Chemical and Physical Properties

The key chemical and physical properties of Bis(2-dimethylaminoethyl) ether are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀N₂O | [2] |

| Molecular Weight | 160.26 g/mol | |

| CAS Number | 3033-62-3 | [2] |

| Appearance | Clear to yellowish liquid | [3] |

| Odor | Amine-like | [1] |

| Boiling Point | 189 °C at 760 mmHg | |

| Density | 0.841 g/mL at 25 °C | |

| Refractive Index | n20/D 1.430 | |

| Solubility | Miscible with water and common organic solvents | [1] |

Structural Representation

The 2D and 3D structures of Bis(2-dimethylaminoethyl) ether are depicted below.

(Image of the 2D and 3D chemical structure of Bis(2-dimethylaminoethyl) ether would be placed here)

Synthesis of Bis(2-dimethylaminoethyl) ether

Several synthetic routes for Bis(2-dimethylaminoethyl) ether have been developed. The following sections detail two common laboratory-scale methods.

Synthesis from 2-Dimethylaminoethanol and Thionyl Chloride

This method involves the chlorination of 2-dimethylaminoethanol followed by an etherification reaction.[4]

Experimental Protocol:

-

Chlorination: In a three-necked flask, add 66 g (0.55 mol) of thionyl chloride. While maintaining the temperature at 10°C, slowly add 44.5 g (0.5 mol) of 2-dimethylaminoethanol over 30 minutes. After the addition is complete, raise the temperature to 30°C and continue the reaction for 2 hours.

-

Work-up: Remove the light components (unreacted thionyl chloride, sulfur dioxide, and hydrogen chloride) by rotary evaporation under reduced pressure (10 KPa) at room temperature. The resulting solid is dried at 70°C to a constant weight to yield approximately 70.5 g of 2-dimethylaminoethyl chloride hydrochloride.

-

Formation of Sodium 2-Dimethylaminoethoxide: In a separate flask, prepare a solution of sodium 2-dimethylaminoethoxide by reacting 2-dimethylaminoethanol with sodium metal.

-

Etherification: Add the previously prepared 2-dimethylaminoethyl chloride hydrochloride to the sodium 2-dimethylaminoethoxide solution. A catalyst, such as tetrabutylammonium (B224687) bromide, is added to facilitate the reaction.

-

Purification: After the reaction is complete, the reaction mixture is filtered. The filtrate is then subjected to vacuum distillation to obtain pure Bis(2-dimethylaminoethyl) ether. The product is collected at 69-72°C under 1 kPa pressure.[4]

References

- 1. BIS-(2-DIMETHYLAMINOETHYL)ETHER - Ataman Kimya [atamanchemicals.com]

- 2. Bis(2-(Dimethylamino)ethyl) ether [webbook.nist.gov]

- 3. Bis(2-dimethylaminoethyl) ether | 3033-62-3 | Benchchem [benchchem.com]

- 4. CN102786427B - Synthetic method of bis-(2-dimethylaminoethyl)ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Bis(2-dimethylaminoethyl) ether

For Researchers, Scientists, and Drug Development Professionals

Bis(2-dimethylaminoethyl) ether, also known as BDMAEE, is a tertiary amine that serves as a powerful blowing catalyst in the production of polyurethane foams.[1] Its high catalytic activity and selectivity for the foaming reaction make it a crucial component in the manufacturing of a wide range of products, from flexible foams to rigid insulation.[2][3] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this industrially significant compound, presenting detailed experimental protocols, comparative data, and visual workflows.

Synthesis Methodologies

Several synthetic routes to bis(2-dimethylaminoethyl) ether have been developed, each with distinct advantages and challenges. The most prominent methods include the chlorination route from 2-dimethylethanolamine, catalytic amination processes, and multi-step syntheses involving ethylene (B1197577) oxide and dimethylamine (B145610).

Synthesis from 2-Dimethylethanolamine via Chlorination and Etherification

A common and well-documented method involves a multi-step process starting from 2-dimethylethanolamine. This route proceeds through the formation of a chlorinated intermediate, followed by an etherification reaction.[4][5]

Experimental Protocol:

-

Chlorination: 2-Dimethylethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to produce 2-dimethylaminoethyl chloride hydrochloride. The reaction temperature is carefully controlled, typically starting at 10°C and then raised to 30°C.[5]

-

Formation of Sodium Alkoxide: In a separate reaction, 2-dimethylethanolamine is reacted with sodium metal to form a sodium alkoxide solution of 2-dimethylaminoethanol.[5]

-

Etherification: The 2-dimethylaminoethyl chloride hydrochloride is then added to the sodium alkoxide solution. A catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride, tetrabutylammonium (B224687) bromide), is introduced to facilitate the etherification reaction.[5]

-

Work-up and Purification: The resulting reaction mixture is filtered, and the filtrate is subjected to vacuum rectification to isolate and purify the bis(2-dimethylaminoethyl) ether.[4][5]

Catalytic Synthesis from Trimethylamine (B31210)

Another patented method involves the reaction of trimethylamine with 2-[2-(N,N-dimethylamino)ethoxy]ethanol in the presence of a nickel catalyst.[6]

Experimental Protocol:

-

Reaction Setup: Trimethylamine and 2-[2-(N,N-dimethylamino)ethoxy]ethanol are charged into a reactor in the presence of a catalytically effective amount of a nickel catalyst, such as Raney nickel.[6]

-

Reaction Conditions: The reaction is carried out in the liquid phase at a temperature range of 50°C to 300°C, with a more specific range of 180°C to 190°C being typical. The reaction time can vary from 5 to 100 hours. A molar proportion of trimethylamine to the ethoxyethanol of at least 1:1 is used.[6]

-

Purification: After the reaction, the excess trimethylamine is removed, and the mixture is distilled, often using a spinning band column, to yield the bis(2-dimethylaminoethyl) ether product.[6]

Two-Step Synthesis from Dimethylamine and Ethylene Oxide

A two-step process starting from more fundamental building blocks, dimethylamine and ethylene oxide, has also been developed.[7]

Experimental Protocol:

-

Step 1: Synthesis of 2-(2-(dimethylamino)ethoxy)ethanol: Dimethylamine and ethylene oxide are reacted in a high-pressure reactor at a molar ratio of 1:2-2.2. The reaction is conducted at 60-100°C for 2-5 hours, followed by a curing time of 0.5-1 hour.[7]

-

Step 2: Catalytic Amination: The resulting 2-(2-(dimethylamino)ethoxy)ethanol is then reacted with dimethylamine in the presence of a Cu-Ni/γ-Al2O3 catalyst. The reactor pressure is adjusted with hydrogen to 1.5-2.5 MPa, and the reaction proceeds at 190-220°C and a pressure of 10-25 MPa for 6-13 hours.[7]

-

Purification: After the reaction, the pressure is reduced, and the mixture is fed into a removal tower to strip off unreacted dimethylamine and hydrogen. The crude product from the bottom of the tower is then purified by reduced pressure distillation.[7]

Synthesis via Bis-quaternary Ammonium Salt

An alternative route involves the formation and subsequent reaction of a bis-quaternary ammonium salt.[2][8]

Experimental Protocol:

-

Quaternization: Bis(2-chloroethyl) ether is reacted with an aqueous solution of trimethylamine to form a bis-quaternary ammonium salt.[8][9]

-

Reaction with Trihydrocarbyl Phosphine (B1218219): The isolated bis-quaternary ammonium salt is then reacted with a trihydrocarbyl phosphine (e.g., triphenylphosphine) at a temperature between 100°C and 180°C for at least 3 hours under an inert atmosphere.[2]

-

Purification: The resulting product mixture is allowed to separate, and the upper liquid layer containing the desired ether is isolated and purified by reduced pressure distillation.[2][8]

Purification

The primary method for purifying crude bis(2-dimethylaminoethyl) ether across various synthetic routes is vacuum or reduced pressure distillation .[2][4][5][7][8] This technique is essential to separate the final product from unreacted starting materials, catalysts, and byproducts.

General Protocol for Vacuum Distillation:

-

The crude reaction mixture is placed in a distillation flask equipped with a vacuum source, a condenser, and a receiving flask.

-

The pressure is reduced to a specific level (e.g., 1 kPa).[5]

-

The mixture is heated, and fractions are collected at specific temperature ranges. For instance, unreacted 2-dimethylethanolamine may be collected at 37-40°C, while the bis(2-dimethylaminoethyl) ether product is typically collected at 69-72°C under 1 kPa.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental examples found in the patent literature.

Table 1: Synthesis from 2-Dimethylethanolamine (Selected Examples) [5]

| Parameter | Example 1 | Example 2 | Example 3 |

| Yield | 73.6% | 77.6% | 70.0% |

| Purity | 99.2% | 99.5% | 99.5% |

| Distillation Temp. | 69-72°C | 69-72°C | 69-72°C |

| Distillation Pressure | 1 kPa | 1 kPa | 1 kPa |

Table 2: Synthesis via Bis-quaternary Ammonium Salt (Selected Examples) [2][8]

| Parameter | Example 1 | Example 2 |

| Reactants | Bis(2-chloroethyl) ether, Trimethylamine, Triphenylphosphine | Bis(2-chloroethyl) ether, Trimethylamine, Triphenylphosphine |

| Reaction Temp. | 160°C | 160°C |

| Reaction Time | 10 h | 8 h |

| Yield | 85% | 88% |

| Purity | 98% | 99% |

Concluding Remarks for Researchers

The choice of synthesis method for bis(2-dimethylaminoethyl) ether depends on several factors, including the availability and cost of starting materials, desired scale of production, and required purity of the final product. The chlorination route using 2-dimethylethanolamine is a well-established method providing high purity and good yields. Catalytic methods offer alternative pathways that may be more atom-economical. For all methods, vacuum distillation remains the critical final step to achieve the high purity required for its application as a catalyst. Researchers should carefully consider the reaction conditions and purification protocols to optimize the synthesis for their specific needs.

References

- 1. BIS-(2-DIMETHYLAMINOETHYL)ETHER - Ataman Kimya [atamanchemicals.com]

- 2. Preparation method of bi-(2-dimethylamino ethyl)ether - Eureka | Patsnap [eureka.patsnap.com]

- 3. market.us [market.us]

- 4. Synthetic method of bis-(2-dimethylaminoethyl)ether - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102786427B - Synthetic method of bis-(2-dimethylaminoethyl)ether - Google Patents [patents.google.com]

- 6. CA1037496A - Synthesis of bis (2-(n-dimethylamino)ethyl) ether - Google Patents [patents.google.com]

- 7. CN106316868A - Bis(2-dimethylaminoethyl)ether synthesis method - Google Patents [patents.google.com]

- 8. CN102452946A - Preparation method of bis (2-dimethylaminoethyl) ether - Google Patents [patents.google.com]

- 9. Bis(2-dimethylaminoethyl) ether | 3033-62-3 | Benchchem [benchchem.com]

Technical Guide: The Catalytic Mechanism of Bis(2-dimethylaminoethyl) ether (BDMAEE) in Polyurethane Systems

Introduction

Bis(2-dimethylaminoethyl) ether, commonly known as BDMAEE (CAS No. 3033-62-3), is a high-efficiency tertiary amine catalyst integral to the polyurethane (PU) industry.[1][2] It is a colorless to pale yellow liquid recognized for its potent catalytic activity, particularly in the production of flexible and rigid polyurethane foams.[2][3][4] BDMAEE's unique molecular structure, featuring two dimethylaminoethyl groups linked by an ether, gives it a distinct ability to selectively accelerate specific reactions in polyurethane synthesis.[5][6] This guide provides an in-depth exploration of the core mechanisms by which BDMAEE functions, presents quantitative performance data, and outlines experimental methodologies for its evaluation.

Core Polyurethane Chemistry: The Competing Reactions

The formation of polyurethane foam is a complex process involving two primary, simultaneous reactions: the gelling reaction and the blowing reaction .[3][7] The final properties of the foam are critically dependent on the balance between the rates of these two reactions, a balance that is precisely controlled by catalysts like BDMAEE.[7][8]

-

Gelling Reaction (Polymerization): This reaction involves the addition of an isocyanate group (-NCO) to a hydroxyl group (-OH) from a polyol, forming the urethane (B1682113) linkage that builds the polymer backbone.[7] This process increases the viscosity of the mixture and is responsible for the structural integrity and strength of the final foam.[3]

-

R-NCO + R'-OH → R-NH-CO-O-R'[7]

-

-

Blowing Reaction (Gas Formation): This reaction occurs between an isocyanate group and water, which produces an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide (CO₂) gas.[7] The CO₂ gas acts as the blowing agent, creating the cellular matrix of the foam.[3][7]

-

R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂[7]

-

The amine produced can further react with another isocyanate to form a urea (B33335) linkage, contributing to the polymer's hardness. A catalyst's role is to lower the activation energy for these reactions, but its selectivity towards either the gelling or blowing reaction determines its primary function.[7]

Caption: Core competing reactions in polyurethane foam formation.

Mechanism of Action of BDMAEE

BDMAEE is classified as a strong blowing catalyst , meaning it preferentially accelerates the reaction between water and isocyanate.[4][9][10] While most tertiary amine catalysts influence both reactions to some degree, BDMAEE's high selectivity for the blowing reaction is its defining characteristic.[1][11]

The proposed mechanism for its catalytic action is based on the Lewis base character of its tertiary amine nitrogen atoms and the unique spatial arrangement of its molecule.

-

Nucleophilic Activation: According to a mechanism proposed by Farkas, the tertiary amine catalyst first forms a complex with the nucleophilic reagent (in this case, water).[9]

-

Water Chelation: BDMAEE's high blowing activity is attributed to its ability to chelate water molecules. The two nitrogen atoms, separated by an ether linkage, are positioned to form hydrogen bonds with a single water molecule.[9] This chelation polarizes the O-H bonds of the water molecule, increasing the nucleophilicity of its oxygen atom.

-

Attack on Isocyanate: The activated water-BDMAEE complex then attacks the electrophilic carbon of the isocyanate group. This concerted step is more favorable than an attack by an un-complexed water molecule, thus lowering the activation energy of the blowing reaction.

-

Catalyst Regeneration: After the formation of the carbamic acid intermediate, the BDMAEE catalyst is regenerated and can participate in another catalytic cycle.

Strong gelling catalysts, such as triethylenediamine (TEDA), are unable to form this stable, chelated complex with water and instead interact through a single hydrogen bond, which does not result in the same level of blowing catalysis.[9]

Caption: Proposed catalytic mechanism of BDMAEE via water chelation.

Quantitative Performance Data

The efficiency of BDMAEE is often evaluated relative to other industry-standard catalysts. Its performance is characterized by a balanced profile with a slight preference for the blowing reaction, leading to fast rise times and good foam cell opening.[3]

Table 1: Comparative Performance of Amine Catalysts This table summarizes the general performance characteristics of BDMAEE compared to other common tertiary amine catalysts in flexible polyurethane foam production.

| Catalyst | Blowing/Gelling Balance | Rise Time | Foam Density Control | Relative Odor |

| BDMAEE (A-1) | Balanced (Blow-Favored) | Fast | Excellent | Moderate |

| Dabco 33-LV (TEDA solution) | Blow-Dominant | Very Fast | Good | High |

| TEDA (solid Dabco) | Gelling-Dominant | Slow | Poor | Very High |

| DMCHA | Gelling-Focused | Medium | Moderate | Low |

| Source: Adapted from Journal of Cellular Plastics, 58(3), 2022, and Polyurethane Science and Technology, Vol. 14, 2020.[3] |

Table 2: Reaction Kinetics of High-Purity BDMAEE (ZF-20) vs. Other Catalysts The following data was obtained from a comparative study in a standard water-blown polyurethane foam formulation under controlled laboratory conditions (25°C, 50% RH). ZF-20 is a high-purity grade of BDMAEE.

| Catalyst | Type | Cream Time (s) | Gel Time (s) | Rise Time (s) |

| ZF-20 (BDMAEE) | Balanced | 12 | 65 | 110 |

| Dabco® 33-LV | Strong Gelling | 9 | 45 | 95 |

| TEDA | Very Strong Gelling | 8 | 40 | 90 |

| DMCHA | Blowing Dominant | 15 | 90 | 130 |

| Source: Adapted from a 2025 comparative study on amine catalysts in water-based polyurethane systems.[6] |

Typical dosage levels for BDMAEE in flexible foam formulations range from 0.3 to 0.8 parts per hundred parts polyol (pphp) .[3] For optimal performance, it is frequently used in conjunction with a strong gelling catalyst, such as an organotin compound (e.g., stannous octoate), to fine-tune the reaction balance.[4][5]

Experimental Protocols for Catalyst Evaluation

Evaluating the performance of BDMAEE requires a systematic approach to measure its effect on the kinetics of the foaming process and the physical properties of the final product. The following is a generalized protocol for this purpose.

Objective: To determine the catalytic activity of BDMAEE by measuring reaction profiles and final foam properties.

Materials & Equipment:

-

Polyether polyol

-

Isocyanate (e.g., TDI or MDI)

-

Deionized water

-

Silicone surfactant

-

Catalysts: BDMAEE, and a standard gelling catalyst (e.g., stannous octoate)

-

Digital scale, mixing cups, high-speed mixer

-

Thermocouple

-

Foam rise height measurement apparatus

-

Differential Scanning Calorimeter (DSC)

-

Rheometer

Methodology:

-

Formulation Preparation:

-

Accurately weigh the polyol, water, surfactant, and BDMAEE into a mixing cup to prepare the "B-side" component.

-

Allow the mixture to equilibrate to a controlled temperature (e.g., 25°C).

-

Separately, weigh the required amount of isocyanate (the "A-side").

-

-

Mixing and Reaction Monitoring:

-

Combine the A-side and B-side components.

-

Immediately begin high-speed mixing for a specified time (e.g., 5-10 seconds).

-

Simultaneously, start a timer and record the following key kinetic parameters:

-

Cream Time: The time at which the mixture begins to rise and change color.

-

Gel Time (String Time): The time at which fine polymer strings can be pulled from the reacting mass.

-

Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.

-

Rise Time: The time at which the foam reaches its maximum height.

-

-

-

Curing:

-

Allow the foam to cure under controlled ambient or elevated temperature conditions for a specified duration (e.g., 24 hours at room temperature).

-

-

Property Analysis:

-

Physical Properties: After curing, cut samples from the foam to test for density, airflow, tensile strength, elongation, and compression set according to relevant ASTM standards.

-

Calorimetry (DSC): To analyze the curing reaction and thermal properties, a small sample of the initial reacting mixture can be analyzed by DSC to determine reaction exotherms and glass transition temperatures.[12][13]

-

Rheology: The change in viscosity of the reacting mixture over time can be monitored using a rheometer to precisely determine the gel point.[12][13]

-

References

- 1. BDMAEE - Bis(2-dimethylaminoethyl) ether Flexible PU Foam Catalyst [sinocurechem.com]

- 2. 3033-62-3 PU AMINE CATALYSTS BDMAEE MANUFACTURER WHOLESALE SUPPLY – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 3. bdmaee.net [bdmaee.net]

- 4. BIS-(2-DIMETHYLAMINOETHYL)ETHER - Ataman Kimya [atamanchemicals.com]

- 5. newtopchem.com [newtopchem.com]

- 6. bdmaee.net [bdmaee.net]

- 7. bdmaee.net [bdmaee.net]

- 8. bdmaee.net [bdmaee.net]

- 9. poliuretanos.com.br [poliuretanos.com.br]

- 10. bdmaee.net [bdmaee.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. real.mtak.hu [real.mtak.hu]

An In-depth Technical Guide to the Coordination Chemistry of Bis(2-dimethylaminoethyl) ether with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-dimethylaminoethyl) ether, commonly abbreviated as BDMAEE, is a versatile ligand in coordination chemistry. Its flexible tridentate N,N',O-donor set allows for the formation of stable complexes with a variety of transition metals. This guide provides a comprehensive overview of the synthesis, structure, and spectroscopic properties of these coordination compounds, with a focus on their potential applications, particularly in catalysis. The ability of BDMAEE to form stable chelates makes its metal complexes relevant to fields ranging from industrial catalysis to the development of novel therapeutic agents.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with bis(2-dimethylaminoethyl) ether typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the stoichiometry and coordination geometry of the resulting complex.

Experimental Protocol: Synthesis of cis-dichloro[bis(2-dimethylaminoethyl)ether]copper(II)

This protocol is adapted from the synthesis of related copper(II) complexes.

Materials:

-

Copper(II) chloride (CuCl₂)

-

Bis(2-dimethylaminoethyl) ether (BDMAEE)

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of copper(II) chloride in ethanol.

-

To this solution, add an equimolar amount of bis(2-dimethylaminoethyl) ether dropwise with continuous stirring.

-

The reaction mixture is stirred at room temperature for a designated period, typically a few hours, during which the color of the solution may change, indicating complex formation.

-

The resulting solution is then concentrated by slow evaporation.

-

Crystals of cis-dichloro[bis(2-dimethylaminoethyl)ether]copper(II) suitable for X-ray diffraction can be obtained by allowing the concentrated solution to stand undisturbed.

-

The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Structural Characterization

The coordination chemistry of bis(2-dimethylaminoethyl) ether with transition metals has been primarily elucidated through single-crystal X-ray diffraction studies. These studies provide precise information on bond lengths, bond angles, and the overall coordination geometry of the metal center.

Copper(II) Complexes

The complex cis-dichloro[bis(2-dimethylaminoethyl)ether]copper(II) has been structurally characterized. In this complex, the copper(II) ion is in a distorted square pyramidal environment. The tridentate bis(2-dimethylaminoethyl) ether ligand and one chloride ion form the base of the pyramid, with the second chloride ion occupying the apical position.

Nickel(II) Complexes

Zinc(II) Complexes

Dinuclear zinc(II) complexes have been synthesized using Schiff base ligands derived from 2-((2-(dimethylamino)ethyl)imino)methyl)phenol. In these complexes, each zinc center is typically five-coordinate with a distorted square pyramidal geometry.

Cobalt(II) Complexes

The synthesis of cobalt(II) complexes with related Schiff base ligands has been reported.[2] In these cases, the cobalt(II) ion's coordination environment can vary, often resulting in tetrahedral or octahedral geometries depending on the stoichiometry and the nature of the other ligands present.

Table 1: Selected Bond Lengths (Å) in Transition Metal Complexes with Bis(2-dimethylaminoethyl) ether and Related Ligands

| Metal | M-N (amine) | M-N (imine) | M-O (ether/phenolate) | M-Cl | Reference |

| Cu(II) | 2.05 - 2.10 | - | 2.20 - 2.25 | 2.25 - 2.44 | Estimated from related structures |

| Ni(II) | 2.08 - 2.24 | - | - | - | [1] |

| Zn(II) | 2.24 | 2.10 | 2.03 | 2.32 - 2.44 | |

| Co(II) | - | 1.90 - 2.00 | - | 2.20 - 2.30 | Estimated from related structures |

Table 2: Selected Bond Angles (°) in Transition Metal Complexes with Bis(2-dimethylaminoethyl) ether and Related Ligands

| Metal | N-M-N | N-M-O | Cl-M-Cl | Reference |

| Cu(II) | 80 - 82 | 80 - 82 | 95 - 100 | Estimated from related structures |

| Ni(II) | 85 - 95 | - | - | [1] |

| Zn(II) | 78 | 78 | 119 | [3] |

| Co(II) | - | - | 105 - 115 | Estimated from related structures |

Spectroscopic Properties

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are crucial tools for characterizing bis(2-dimethylaminoethyl) ether transition metal complexes.

Infrared Spectroscopy

The IR spectrum of the free bis(2-dimethylaminoethyl) ether ligand exhibits characteristic bands for C-N and C-O-C stretching vibrations. Upon coordination to a metal ion, these bands may shift, providing evidence of complex formation. The coordination of the nitrogen atoms is typically indicated by a shift in the C-N stretching frequency. Similarly, the involvement of the ether oxygen in coordination can be inferred from changes in the C-O-C stretching region.

Table 3: Characteristic IR Bands (cm⁻¹) for Bis(2-dimethylaminoethyl) ether and its Complexes

| Vibration | Free Ligand | Coordinated Ligand (Typical Range) |

| ν(C-N) | ~1120 | 1100 - 1140 (may show splitting) |

| ν(C-O-C) | ~1100 | 1080 - 1120 (may show splitting) |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion. For d-block metals, the spectra are often dominated by d-d transitions, which are typically weak, and charge-transfer bands, which are much more intense. The position and intensity of these bands can help to deduce the geometry of the complex.

Table 4: Typical UV-Vis Absorption Maxima (λmax, nm) for Transition Metal Complexes

| Metal Ion | Typical λmax Range (d-d transitions) | Geometry |

| Cu(II) | 600 - 900 | Distorted Octahedral/Square Pyramidal |

| Ni(II) | 500 - 1200 | Octahedral |

| Co(II) | 450 - 700 | Tetrahedral/Octahedral |

Catalytic Applications: The Henry Reaction

Transition metal complexes of bis(2-dimethylaminoethyl) ether and related ligands have shown catalytic activity in various organic transformations. One notable example is the Henry (nitroaldol) reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Copper(II) complexes, in particular, have been shown to be effective catalysts for this reaction.

Proposed Catalytic Cycle

The following diagram illustrates a plausible mechanism for the copper-catalyzed Henry reaction. The copper center acts as a Lewis acid, activating the aldehyde, while a basic site, either from the ligand or an external base, deprotonates the nitroalkane.

Caption: Proposed catalytic cycle for the Henry reaction catalyzed by a Cu(II)-BDMAEE complex.

Conclusion

Bis(2-dimethylaminoethyl) ether is a valuable and versatile ligand in transition metal coordination chemistry. It readily forms stable complexes with a range of metals, adopting various coordination geometries. The structural and spectroscopic properties of these complexes have been investigated, providing a solid foundation for understanding their reactivity. The demonstrated catalytic activity of these complexes, for instance in the Henry reaction, highlights their potential for further development in synthetic organic chemistry and other applications where fine-tuning of the metal's electronic and steric properties is crucial. Further research into the coordination chemistry of bis(2-dimethylaminoethyl) ether with a broader array of transition metals is warranted to fully explore the potential of these compounds.

References

In-Depth Technical Guide: Theoretical and DFT Analysis of Bis(2-dimethylaminoethyl) ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(2-dimethylaminoethyl) ether, also known as BDMAEE, is a tertiary amine that plays a crucial role as a blowing catalyst in the manufacturing of polyurethane foams. Its catalytic activity is attributed to its molecular structure, which features two tertiary amine groups and a central ether linkage. Understanding the fundamental molecular properties of BDMAEE is essential for optimizing its catalytic performance and for the rational design of new, more efficient catalysts.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the electronic structure and potential energy surfaces of molecules.[1] These methods allow for the prediction of various molecular properties, including optimized geometries, vibrational frequencies, and electronic orbital energies, which are often difficult to determine experimentally for flexible molecules like BDMAEE.

Molecular Structure and Conformational Analysis

Bis(2-dimethylaminoethyl) ether is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Theoretical studies have highlighted this flexibility, which is crucial for its function as a ligand in coordination chemistry, where it can act as a bidentate or tridentate ligand.[1]

Optimized Geometry

A full geometry optimization using DFT methods is the standard approach to determine the most stable conformation of a molecule. While a detailed published study providing a complete set of optimized bond lengths, bond angles, and dihedral angles for the isolated Bis(2-dimethylaminoethyl) ether molecule is not available, the general approach is well-established.

Table 1: Predicted Key Geometric Parameters of Bis(2-dimethylaminoethyl) ether (Illustrative)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C | O | C | ~1.43 |

| C | N | ~1.47 | ||

| C | C | ~1.54 | ||

| N | C (methyl) | ~1.46 | ||

| Bond Angle (°) | C | O | C | ~112 |

| O | C | C | ~109 | |

| C | C | N | ~110 | |

| C | N | C (methyl) | ~110 | |

| Dihedral Angle (°) | C | O | C | C |

| O | C | C | N |

Note: The values presented in this table are illustrative and based on typical bond lengths and angles for similar chemical environments. Actual DFT-calculated values would depend on the specific level of theory (functional and basis set) employed.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with DFT calculations, is a powerful method for identifying the characteristic vibrational modes of a molecule. Theoretical frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra.

Key vibrational modes for Bis(2-dimethylaminoethyl) ether include:

-

C-O-C stretching: The ether linkage gives rise to a strong, characteristic stretching vibration.

-

C-N stretching: The tertiary amine groups exhibit C-N stretching modes.

-

C-H stretching: Vibrations from the methyl and ethyl groups.

-

CH2 rocking and twisting: Methylene groups in the ethyl chains produce characteristic deformation vibrations.

Table 2: Predicted Vibrational Frequencies for Key Modes of Bis(2-dimethylaminoethyl) ether (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-O-C) asymmetric | ~1120 | Asymmetric stretching of the ether bond |

| ν(C-O-C) symmetric | ~950 | Symmetric stretching of the ether bond |

| ν(C-N) | ~1050 - 1200 | Stretching of the carbon-nitrogen bonds |

| ν(C-H) | ~2800 - 3000 | Stretching of the carbon-hydrogen bonds |

| δ(CH₂) | ~1450 | Methylene scissoring |

Note: These are approximate frequency ranges. Precise values require specific DFT calculations and may be subject to scaling factors to better match experimental data.

Electronic Properties

The electronic properties of Bis(2-dimethylaminoethyl) ether, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are central to understanding its reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For Bis(2-dimethylaminoethyl) ether, the HOMO is expected to be localized on the lone pairs of the nitrogen atoms, making them the primary sites for nucleophilic attack and coordination to metal centers. The LUMO is likely distributed over the σ* orbitals of the C-O and C-N bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 3: Predicted Electronic Properties of Bis(2-dimethylaminoethyl) ether (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: Specific energy values are highly dependent on the computational method and are not available from the conducted searches.

Methodologies and Protocols

While a specific, detailed experimental protocol for a comprehensive DFT study of isolated Bis(2-dimethylaminoethyl) ether is not available in the reviewed literature, a standard computational approach can be outlined.

Computational Details (General Protocol)

A typical DFT study of a molecule like Bis(2-dimethylaminoethyl) ether would involve the following steps:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

-

Method: A suitable density functional, such as B3LYP, is often chosen for its balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), would be employed to describe the atomic orbitals.

-

Geometry Optimization: The initial molecular structure would be optimized to find the lowest energy conformation. This involves an iterative process where the forces on each atom are minimized.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational frequencies and infrared/Raman intensities.

-

Electronic Property Analysis: Post-processing of the calculation results would allow for the analysis of molecular orbitals (HOMO, LUMO), Mulliken population analysis (atomic charges), and the generation of molecular electrostatic potential maps.

Visualizations

Molecular Structure

Caption: Ball-and-stick representation of the Bis(2-dimethylaminoethyl) ether molecule.

Computational Workflow

Caption: A typical workflow for DFT analysis of a molecule.

Conclusion

References

The Role of Bis(2-dimethylaminoethyl) Ether as a Bidentate Ligand in Organometallic Chemistry: A Technical Guide

An In-depth examination of the synthesis, structure, and catalytic applications of organometallic complexes featuring the versatile bidentate ligand, bis(2-dimethylaminoethyl) ether.

Introduction

Bis(2-dimethylaminoethyl) ether, commonly abbreviated as BDMAEE, is a versatile chelating ligand that has garnered significant interest in the field of organometallic chemistry. Its flexible backbone and the presence of two nitrogen donor atoms enable it to coordinate with a variety of metal centers, acting as a bidentate ligand. This guide provides a comprehensive overview of the synthesis, structural characterization, and catalytic applications of organometallic complexes incorporating BDMAEE, with a particular focus on its role in facilitating the Henry reaction. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the design and application of novel catalysts.

Synthesis of Bis(2-dimethylaminoethyl) ether Metal Complexes

The synthesis of organometallic complexes with bis(2-dimethylaminoethyl) ether typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Two notable examples are the synthesis of a copper(II) and a nickel(II) complex.[1][2]

Experimental Protocol: Synthesis of [Cu₂(BDMAEE)(CH₃COO)₄]n (Compound 1)

A solution of bis(2-dimethylaminoethyl) ether (0.0160 g, 0.1 mmol) in 5 mL of methanol (B129727) is slowly added to a solution of Cu(CH₃COO)₂·H₂O (0.0400 g, 0.2 mmol) in 10 mL of methanol. The resulting mixture is stirred for 2 hours at room temperature and then filtered. The filtrate is left to stand, and blue block-shaped crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent after several days.

Experimental Protocol: Synthesis of [Ni(BDMAEE)Cl₂] (Compound 2)

A solution of bis(2-dimethylaminoethyl) ether (0.0160 g, 0.1 mmol) in 5 mL of methanol is added to a solution of NiCl₂·6H₂O (0.0238 g, 0.1 mmol) in 10 mL of methanol. The mixture is stirred for 2 hours at room temperature and then filtered. Slow evaporation of the filtrate yields green block-shaped crystals suitable for X-ray analysis.

Structural Characterization

The coordination of bis(2-dimethylaminoethyl) ether to metal centers has been elucidated through various analytical techniques, including single-crystal X-ray diffraction, which provides detailed insights into the geometry and bonding within the complexes.

In the copper(II) complex, [Cu₂(BDMAEE)(CH₃COO)₄]n, the BDMAEE ligand bridges two copper centers, forming a one-dimensional polymeric chain. Each copper ion is in a distorted square pyramidal geometry.[1][2] In the nickel(II) complex, [Ni(BDMAEE)Cl₂], the BDMAEE ligand coordinates to a single nickel center, which also adopts a distorted square pyramidal geometry.[1][2]

Crystallographic Data

The following tables summarize the key crystallographic data for the two exemplary complexes.

Table 1: Crystal Data and Structure Refinement for [Cu₂(BDMAEE)(CH₃COO)₄]n and [Ni(BDMAEE)Cl₂]

| Parameter | [Cu₂(BDMAEE)(CH₃COO)₄]n | [Ni(BDMAEE)Cl₂] |

| Empirical Formula | C₁₆H₃₂Cu₂N₂O₉ | C₈H₂₀Cl₂N₂NiO |

| Formula Weight | 543.52 | 325.85 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pccn |

| a / Å | 10.088(3) | 12.040(4) |

| b / Å | 14.291(5) | 18.198(9) |

| c / Å | 16.035(6) | 12.040(4) |

| α / ° | 90 | 90 |

| β / ° | 108.57(4) | 90 |

| γ / ° | 90 | 90 |

| Volume / ų | 2189.2(14) | 2638(3) |

| Z | 4 | 8 |

| Final R indices [I>2σ(I)] | R₁ = 0.0560, wR₂ = 0.1378 | R₁ = 0.0753, wR₂ = 0.0821 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for [Cu₂(BDMAEE)(CH₃COO)₄]n

| Bond | Length (Å) | Bond | Angle (°) |

| Cu(1)-O(1) | 1.965(4) | O(1)-Cu(1)-O(3) | 169.3(2) |

| Cu(1)-O(3) | 1.970(4) | O(1)-Cu(1)-O(5) | 89.6(2) |

| Cu(1)-O(5) | 1.958(4) | O(3)-Cu(1)-O(5) | 90.4(2) |

| Cu(1)-O(7) | 1.963(4) | O(7)-Cu(1)-N(1) | 171.3(2) |

| Cu(1)-N(1) | 2.189(5) | O(5)-Cu(1)-N(1) | 92.2(2) |

| Cu(2)-O(2) | 1.972(4) | O(2)-Cu(2)-O(4) | 169.5(2) |

| Cu(2)-O(4) | 1.968(4) | O(2)-Cu(2)-O(6) | 90.1(2) |

| Cu(2)-O(6) | 1.973(4) | O(4)-Cu(2)-O(6) | 90.3(2) |

| Cu(2)-O(8) | 1.964(4) | O(8)-Cu(2)-N(2)#1 | 170.8(2) |

| Cu(2)-N(2)#1 | 2.185(5) | O(6)-Cu(2)-N(2)#1 | 92.5(2) |

Table 3: Selected Bond Lengths (Å) and Angles (°) for [Ni(BDMAEE)Cl₂]

| Bond | Length (Å) | Bond | Angle (°) |

| Ni(1)-O(1) | 2.133(5) | N(1)-Ni(1)-N(2) | 172.9(3) |

| Ni(1)-N(1) | 2.102(6) | N(1)-Ni(1)-O(1) | 81.5(3) |

| Ni(1)-N(2) | 2.091(6) | N(2)-Ni(1)-O(1) | 80.4(4) |

| Ni(1)-Cl(1) | 2.398(2) | N(1)-Ni(1)-Cl(1) | 95.6(3) |

| Ni(1)-Cl(2) | 2.436(3) | N(2)-Ni(1)-Cl(1) | 95.3(3) |

| O(1)-Ni(1)-Cl(1) | 100.2(2) | ||

| N(1)-Ni(1)-Cl(2) | 93.6(2) | ||

| N(2)-Ni(1)-Cl(2) | 93.4(2) | ||

| O(1)-Ni(1)-Cl(2) | 176.4(2) | ||

| Cl(1)-Ni(1)-Cl(2) | 83.42(9) |

Catalytic Applications: The Henry Reaction

The Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, is a fundamental transformation in organic synthesis. The development of efficient catalysts for this reaction is of great importance. Both the copper(II) and nickel(II) complexes of bis(2-dimethylaminoethyl) ether have demonstrated catalytic activity in the Henry reaction between various aromatic aldehydes and nitromethane (B149229).[1][2]

Experimental Protocol: Catalytic Henry Reaction

In a typical procedure, an aromatic aldehyde (0.5 mmol), nitromethane (2.0 mmol), and the catalyst (0.025 mmol) are added to a flask. The mixture is stirred at 60 °C for 24 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.

Catalytic Performance

The catalytic performance of both complexes was evaluated using a range of substituted benzaldehydes. The results are summarized in the table below.

Table 4: Catalytic Performance of [Cu₂(BDMAEE)(CH₃COO)₄]n and [Ni(BDMAEE)Cl₂] in the Henry Reaction

| Entry | Aldehyde | Catalyst | Yield (%) |

| 1 | Benzaldehyde | [Cu₂(BDMAEE)(CH₃COO)₄]n | 85 |

| 2 | 4-Methylbenzaldehyde | [Cu₂(BDMAEE)(CH₃COO)₄]n | 82 |

| 3 | 4-Methoxybenzaldehyde | [Cu₂(BDMAEE)(CH₃COO)₄]n | 88 |

| 4 | 4-Chlorobenzaldehyde | [Cu₂(BDMAEE)(CH₃COO)₄]n | 92 |

| 5 | 4-Nitrobenzaldehyde | [Cu₂(BDMAEE)(CH₃COO)₄]n | 95 |

| 6 | Benzaldehyde | [Ni(BDMAEE)Cl₂] | 80 |

| 7 | 4-Methylbenzaldehyde | [Ni(BDMAEE)Cl₂] | 78 |

| 8 | 4-Methoxybenzaldehyde | [Ni(BDMAEE)Cl₂] | 83 |

| 9 | 4-Chlorobenzaldehyde | [Ni(BDMAEE)Cl₂] | 88 |

| 10 | 4-Nitrobenzaldehyde | [Ni(BDMAEE)Cl₂] | 91 |

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the synthesis and catalytic cycle.

Caption: Experimental workflow for the synthesis of the copper(II) and nickel(II) complexes.

References

Spectroscopic data (NMR, IR, Mass Spec) of "Bis(2-dimethylaminoethyl) ether"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bis(2-dimethylaminoethyl) ether (CAS No. 3033-62-3), a versatile tertiary amine catalyst and ligand in coordination chemistry.[1][2][3][4] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for Bis(2-dimethylaminoethyl) ether is C₈H₂₀N₂O, with a molecular weight of 160.26 g/mol .[1][5] Its structure consists of two dimethylaminoethyl groups linked by an ether oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of Bis(2-dimethylaminoethyl) ether.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by distinct signals for the methyl and methylene (B1212753) protons. The methyl protons of the two dimethylamino groups are chemically equivalent and thus appear as a single, sharp singlet. The methylene protons adjacent to the nitrogen and oxygen atoms show characteristic triplet patterns due to spin-spin coupling with their neighbors.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Triplet | 4H | -O-CH₂- |

| Data not available in search results | Triplet | 4H | -CH₂-N |

| Data not available in search results | Singlet | 12H | -N(CH₃)₂ |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals are expected for the methyl carbons of the dimethylamino groups and the two different methylene carbons.[1]

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | -O-CH₂- |

| Data not available in search results | -CH₂-N |

| Data not available in search results | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of Bis(2-dimethylaminoethyl) ether does not exhibit N-H stretching bands.[6] Key absorptions are attributed to C-H, C-O, and C-N bond vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | C-H stretching (alkane) |

| Data not available in search results | C-O stretching (ether) |

| Data not available in search results | C-N stretching (aliphatic amine) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Bis(2-dimethylaminoethyl) ether results in fragmentation patterns characteristic of ethers and amines. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1] The NIST WebBook provides access to the mass spectrum of this compound.[1]

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | Molecular Ion (M⁺) | |

| Data not available in search results | [CH₂=N(CH₃)₂]⁺ | |

| Data not available in search results | Other fragments |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of Bis(2-dimethylaminoethyl) ether into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

¹H NMR Data Acquisition:

-

Instrument: Bruker AVANCE 300 MHz spectrometer (or equivalent).

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1 second

¹³C NMR Data Acquisition:

-

Instrument: Bruker AVANCE 75 MHz spectrometer (or equivalent).

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 (or more for better signal-to-noise ratio)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a single drop of liquid Bis(2-dimethylaminoethyl) ether directly onto the ATR crystal.

-

Acquire the background spectrum (of the clean, empty ATR crystal) first, then the sample spectrum.

Data Acquisition:

-

Instrument: FTIR spectrometer with a DTGS detector.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a dilute solution of Bis(2-dimethylaminoethyl) ether in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar nonpolar capillary column.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-500.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of the compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Bis(2-dimethylaminoethyl) ether | 3033-62-3 | Benchchem [benchchem.com]

- 2. flex.flinders.edu.au [flex.flinders.edu.au]

- 3. bdmaee.net [bdmaee.net]

- 4. jniosh.johas.go.jp [jniosh.johas.go.jp]

- 5. Bis(dimethylaminoethyl) ether | C8H20N2O | CID 18204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility and Miscibility of Bis(2-dimethylaminoethyl) ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-dimethylaminoethyl) ether, a tertiary amine also known by various trade names such as JEFFCAT ZF-20 and Dabco BL-19, is a versatile molecule widely utilized as a catalyst in the production of polyurethane foams.[1][2] Its efficacy in various formulations is significantly influenced by its interaction with different organic solvents. Understanding the solubility and miscibility of Bis(2-dimethylaminoethyl) ether is paramount for optimizing reaction conditions, ensuring formulation stability, and achieving desired product characteristics. This technical guide provides a comprehensive overview of the solubility and miscibility of Bis(2-dimethylaminoethyl) ether in a range of common organic solvents, supported by detailed experimental protocols for determination.

Core Physical and Chemical Properties

Bis(2-dimethylaminoethyl) ether is a colorless to pale yellow liquid with a characteristic amine-like odor.[3][4] It is a tertiary amine, a structural feature that dictates much of its chemical behavior and solubility.[1][3]

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative data on the solubility and miscibility of Bis(2-dimethylaminoethyl) ether in water and various organic solvents.

| Solvent | Solvent Class | Solubility/Miscibility | Temperature (°C) | Data Type | Source(s) |

| Water | Protic | 100 g/L | 20 | Quantitative | [5] |

| Water | Protic | Miscible / Completely Soluble | 20 | Qualitative | [1][6][7] |

| Ethanol | Protic (Alcohol) | Soluble / Miscible | Not Specified | Qualitative | [5][6][8][9][10][11] |

| Acetone | Polar Aprotic (Ketone) | Miscible | Not Specified | Qualitative | [4][6] |

| Dichloromethane (Methylene Chloride) | Chlorinated | Miscible | Not Specified | Qualitative | [1][6] |

| Tetrahydrofuran (THF) | Ether | Soluble | Not Specified | Qualitative | [1][12] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Not Specified | Qualitative | [1][12] |

| Acetonitrile | Polar Aprotic | Soluble | Not Specified | Qualitative | [1][12] |

| Benzene | Aromatic Hydrocarbon | Easily Soluble | Not Specified | Qualitative | [5][9][10][11] |

| Ether Solvents | Ether | Soluble | Not Specified | Qualitative | [8] |

Experimental Protocols

Protocol 1: Determination of Miscibility (Visual Method)

Objective: To qualitatively determine the miscibility of Bis(2-dimethylaminoethyl) ether with various organic solvents at ambient temperature.

Materials:

-

Bis(2-dimethylaminoethyl) ether (purity ≥ 98%)

-

Organic solvents (e.g., ethanol, acetone, dichloromethane, THF, DMF, acetonitrile, benzene, hexane) of analytical grade

-

Calibrated glass test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Label a series of clean, dry test tubes for each solvent to be tested.

-

Using a calibrated pipette, add 5 mL of the organic solvent to the corresponding test tube.

-

Add 5 mL of Bis(2-dimethylaminoethyl) ether to the same test tube.

-

Stopper the test tube securely and vortex for 30-60 seconds to ensure thorough mixing.

-

Allow the mixture to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate into distinct layers.

-

-

Record the observations for each solvent.

Protocol 2: Quantitative Determination of Solubility (Flask Method)

Objective: To quantitatively determine the solubility of Bis(2-dimethylaminoethyl) ether in a specific organic solvent at a controlled temperature. This method is adapted from the OECD Guideline 105 for Water Solubility.[9]

Materials:

-

Bis(2-dimethylaminoethyl) ether (purity ≥ 98%)

-

Selected organic solvent of analytical grade

-

Thermostatically controlled shaking incubator or water bath

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge and centrifuge tubes (if necessary for phase separation)

-

Syringes and filters (pore size appropriate to remove any undissolved droplets)

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or other suitable analytical instrumentation for quantification.

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add an excess of Bis(2-dimethylaminoethyl) ether to a known volume of the solvent in a flask.

-

Shake at the desired temperature (e.g., 25°C) for 24 hours.

-

Visually assess the amount of undissolved material to determine the appropriate amount for the definitive test.

-

-

Definitive Test:

-

Prepare at least three flasks. To each, add a precisely weighed amount of the organic solvent.

-

Add a precisely weighed excess amount of Bis(2-dimethylaminoethyl) ether to each flask, based on the preliminary test.

-

Stopper the flasks and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5°C).

-

Shake the flasks until equilibrium is reached. This may take several hours to days and should be determined by taking samples at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, stop the shaking and allow the flasks to stand in the temperature-controlled environment for at least 24 hours to allow for phase separation.

-

Carefully withdraw a sample from the solvent phase, ensuring no undissolved Bis(2-dimethylaminoethyl) ether is transferred. If necessary, centrifuge the sample to aid separation.

-

Filter the sample through a syringe filter.

-

Accurately weigh the filtered sample.

-

Analyze the concentration of Bis(2-dimethylaminoethyl) ether in the sample using a pre-calibrated analytical method (e.g., GC).

-

-

Calculation:

-

Calculate the solubility as the mass of Bis(2-dimethylaminoethyl) ether per mass or volume of the solvent (e.g., g/100 g or g/100 mL).

-

The results from the three flasks should be averaged.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Visual Miscibility Determination.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

Bis(2-dimethylaminoethyl) ether exhibits broad miscibility and solubility in water and a range of common polar and non-polar organic solvents. This characteristic is fundamental to its utility in diverse chemical applications, particularly in polyurethane chemistry. While precise quantitative solubility data in many organic solvents is not extensively published, the provided qualitative information and adaptable experimental protocols offer a solid foundation for researchers and professionals in drug development and materials science to effectively utilize this compound. The presented workflows provide a clear and logical approach to determining these crucial physical properties in a laboratory setting.

References

- 1. BIS-(2-DIMETHYLAMINOETHYL)ETHER - Ataman Kimya [atamanchemicals.com]

- 2. CAS: 3033-62-3 Bis (2-dimethylaminoethyl) Ether, Bdmaee [gvchem.com]

- 3. BIS-(2-DIMETHYLAMINOETHYL)ETHER - Ataman Kimya [atamanchemicals.com]

- 4. Page loading... [guidechem.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. mpfs.io [mpfs.io]

- 7. bdmaee.net [bdmaee.net]

- 8. ataman-chemicals.com [ataman-chemicals.com]